molecular formula C21H29N3O3S2 B2842263 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide CAS No. 933024-96-5

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide

Cat. No.: B2842263
CAS No.: 933024-96-5
M. Wt: 435.6
InChI Key: UUZHMCBZOHTIAE-UHFFFAOYSA-N
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Description

This compound belongs to the class of thiadiazine-based acetamides, characterized by a benzo[e][1,2,4]thiadiazine-1,1-dioxide core substituted with a butyl group at the 4-position. The thioether linkage at the 3-position connects the heterocyclic core to an acetamide moiety, which is further functionalized with a 2-(cyclohex-1-en-1-yl)ethyl group on the nitrogen atom.

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O3S2/c1-2-3-15-24-18-11-7-8-12-19(18)29(26,27)23-21(24)28-16-20(25)22-14-13-17-9-5-4-6-10-17/h7-9,11-12H,2-6,10,13-16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZHMCBZOHTIAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiadiazine Ring: The initial step involves the cyclization of a suitable precursor to form the benzo[e][1,2,4]thiadiazine ring. This can be achieved through the reaction of an appropriate amine with a sulfonyl chloride under basic conditions.

    Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions, often using butyl halides in the presence of a strong base.

    Oxidation to Form the Dioxido Group: The thiadiazine ring is then oxidized to introduce the dioxido functionality. This step typically involves the use of oxidizing agents such as hydrogen peroxide or peracids.

    Thioether Formation: The thioether linkage is formed by reacting the dioxido-thiadiazine intermediate with a suitable thiol compound.

    Acetamide Formation: Finally, the acetamide moiety is introduced through acylation reactions, using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dioxido-thiadiazine ring, potentially converting it back to the thiadiazine form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide and thioether positions.

    Hydrolysis: Under acidic or basic conditions, the acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Alkyl halides, nucleophiles (e.g., amines, thiols)

    Hydrolysis: Acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiadiazine derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

    Hydrolysis: Carboxylic acids, amines

Scientific Research Applications

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazine derivatives have shown efficacy.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The dioxido-thiadiazine ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The thioether and acetamide groups may also contribute to its binding affinity and specificity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds vary primarily in substituents on the thiadiazine ring, acetamide nitrogen, or core heterocycle. Below is a detailed comparison based on synthesis, substituent effects, and physicochemical properties:

Substituent Variations on the Acetamide Nitrogen

  • Target Compound: N-Substituent: 2-(cyclohex-1-en-1-yl)ethyl.
  • Analog from : Structure: 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide. N-Substituent: 3-chloro-2-methylphenyl. The chlorine atom may enhance electronegativity and metabolic resistance .
  • Analog from :
    • Structure : N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{3-[(4-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}acetamide.
    • N-Substituent : Indole-sulfonyl group with a 4-fluorophenyl moiety.
    • Comparison : The sulfonyl indole group introduces hydrogen-bonding capacity and electron-withdrawing effects, which may improve target selectivity .

Variations in the Thiadiazine Core

  • Target Compound :
    • Core : Benzo[e][1,2,4]thiadiazine-1,1-dioxide with a 4-butyl group.
    • Synthesis : Likely involves thioether formation between a thiadiazine thiol and chloroacetamide intermediate (similar to methods in and ) .
  • Analog from : Core: 1,2-thiazinane-1,1-dioxide derivatives (e.g., compound 35). Comparison: The thiazinane core lacks aromaticity, reducing conjugation and possibly bioavailability. Substituents like bromo-dimethylphenoxy (compound 35) increase steric hindrance and halogen-mediated interactions .

Physicochemical and Pharmacological Implications

Property Target Compound Analog Analog
Lipophilicity Moderate (cyclohexenyl) High (chlorophenyl) Moderate (sulfonyl indole)
Polar Surface Area ~100 Ų (sulfone + amide) ~90 Ų (aromatic Cl) ~120 Ų (sulfonyl + indole)
Synthetic Yield Not reported Not reported 80% for intermediate steps
Metabolic Stability Likely high (sulfone group) High (Cl reduces oxidation) Moderate (fluorine enhances stability)

Key Research Findings

  • Substituent Flexibility : The acetamide nitrogen is a critical site for modulating lipophilicity and target engagement. Cyclohexenyl groups balance bulk and solubility, while aromatic substituents favor hydrophobic interactions .
  • Core Heterocycle: Thiadiazine-1,1-dioxides offer superior metabolic stability compared to non-sulfonated analogs (e.g., thiazinanes in ) .
  • Synthetic Challenges : Radical cyclization () and multi-step functionalization () often result in moderate yields, necessitating optimization for scalability.

Biological Activity

The compound 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide (CAS Number: 933024-96-5) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H29N3O3S2C_{21}H_{29}N_{3}O_{3}S_{2}, with a molecular weight of 435.6 g/mol. Its structure includes a thiadiazine core which is known for various pharmacological properties.

PropertyValue
Molecular FormulaC21H29N3O3S2
Molecular Weight435.6 g/mol
CAS Number933024-96-5

Antimicrobial Properties

Research indicates that compounds similar to this one exhibit significant antimicrobial activity. For instance, studies involving related thiadiazine derivatives have shown efficacy against various bacterial and fungal strains. The presence of the thiol group in the structure may enhance its interaction with microbial enzymes, leading to inhibition of growth.

Antiparasitic Activity

The compound has been investigated for its antiparasitic properties. A study reported that certain derivatives of benzo[e][1,2,4]thiadiazine demonstrated activity against Trypanosoma brucei and Leishmania infantum, suggesting potential applications in treating parasitic infections .

Cytotoxicity and Safety Profile

In vitro studies have assessed the cytotoxic effects of this compound on various human cell lines. Preliminary results indicate a favorable safety profile with negligible adverse effects on mitochondrial function and cell viability at therapeutic concentrations .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors within metabolic pathways. The thiadiazine ring may play a crucial role in modulating enzyme activity associated with disease processes.

Case Studies

Several studies have highlighted the biological activity of compounds structurally related to this compound:

  • Study on Antimicrobial Activity : A series of thiadiazine derivatives were synthesized and tested against clinical isolates of bacteria and fungi. Results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antiparasitic Screening : In a high-throughput screening assay, several compounds including those based on the thiadiazine scaffold displayed promising activity against T. brucei with EC50 values in the low micromolar range .
  • Cytotoxicity Evaluation : A cytotoxicity assay using the A549 lung cancer cell line demonstrated that the compound had an IC50 value significantly higher than that of known cytotoxic agents, indicating lower toxicity .

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